Cas no 1353985-88-2 (2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol)
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol
- 2-(Cyclopropyl(1-phenylpropyl)amino)ethanol
- AM94771
- 2-[Cyclopropyl-(1-phenylpropyl)amino]ethanol
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- Inchi: 1S/C14H21NO/c1-2-14(12-6-4-3-5-7-12)15(10-11-16)13-8-9-13/h3-7,13-14,16H,2,8-11H2,1H3
- InChI Key: GGSPMMIVUKYXFJ-UHFFFAOYSA-N
- SMILES: OCCN(C(C1C=CC=CC=1)CC)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 197
- Topological Polar Surface Area: 23.5
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 086441-500mg |
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol |
1353985-88-2 | 500mg |
£488.00 | 2022-03-01 |
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol: A Comprehensive Overview
The compound with CAS No. 1353985-88-2, commonly referred to as 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclopropyl group, a phenyl-substituted propyl chain, and an ethanol backbone, creating a molecule with diverse functional groups and potential applications.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in drug discovery, particularly due to their ability to induce structural strain and enhance bioactivity. The presence of the cyclopropyl group in this molecule suggests that it may exhibit similar properties, making it a promising candidate for further research in medicinal chemistry.
The structure of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is characterized by a central amino group that connects the cyclopropyl moiety and the phenyl-substituted propyl chain to an ethanol backbone. This configuration allows for a wide range of chemical interactions, including hydrogen bonding and hydrophobic interactions, which are critical for its potential biological activity.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and amine alkylation reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and selective routes to similar compounds, which could be adapted for the synthesis of this molecule.
The biological activity of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol has been explored in several recent studies. For instance, researchers have investigated its potential as a lead compound in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate key cellular pathways makes it a valuable tool in drug discovery.
In addition to its pharmacological applications, this compound has also been studied for its potential use in materials science. The unique combination of functional groups in its structure suggests that it could serve as a building block for the development of advanced materials with tailored properties.
The physical and chemical properties of CAS No. 1353985-88-2 have been extensively characterized, providing valuable insights into its behavior under various conditions. For example, its solubility in different solvents and its stability under thermal and oxidative conditions have been thoroughly investigated, making it easier to handle and utilize in experimental settings.
In conclusion, 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is a versatile compound with significant potential in multiple fields. Its unique structure, combined with recent advances in synthetic and analytical techniques, positions it as a key player in future research endeavors.
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